molecular formula C8H14N2S B1507833 4-(2-Methylthiazol-4-yl)butan-1-amine CAS No. 325491-81-4

4-(2-Methylthiazol-4-yl)butan-1-amine

Cat. No. B1507833
CAS RN: 325491-81-4
M. Wt: 170.28 g/mol
InChI Key: DJAOEJJYVANTJW-UHFFFAOYSA-N
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Description

4-(2-Methylthiazol-4-yl)butan-1-amine, also known as MTA or 2-Methylthiazolyl-4-ylmethylamine, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTA is a thiazole derivative that is structurally similar to histamine, and it has been found to have effects on the central nervous system.

Mechanism of Action

4-(2-Methylthiazol-4-yl)butan-1-amine is believed to act as a partial agonist at the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. 4-(2-Methylthiazol-4-yl)butan-1-amine has also been found to have effects on the release of dopamine and other neurotransmitters, although the exact mechanisms of these effects are not yet fully understood.
Biochemical and Physiological Effects:
4-(2-Methylthiazol-4-yl)butan-1-amine has been found to have a variety of biochemical and physiological effects, including effects on neurotransmitter release, locomotor activity, and body temperature. 4-(2-Methylthiazol-4-yl)butan-1-amine has also been found to have effects on the immune system, including the regulation of cytokine production.

Advantages and Limitations for Lab Experiments

4-(2-Methylthiazol-4-yl)butan-1-amine has several advantages for use in lab experiments, including its ability to act as a ligand for the histamine H3 receptor and its effects on neurotransmitter release. However, 4-(2-Methylthiazol-4-yl)butan-1-amine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several potential future directions for research on 4-(2-Methylthiazol-4-yl)butan-1-amine, including further studies on its effects on neurotransmitter release and the regulation of cytokine production. Additionally, 4-(2-Methylthiazol-4-yl)butan-1-amine could be used as a tool for studying the mechanisms of histamine receptor activation and the role of histamine in the central nervous system. Further research is needed to fully understand the potential applications of 4-(2-Methylthiazol-4-yl)butan-1-amine in scientific research.

Scientific Research Applications

4-(2-Methylthiazol-4-yl)butan-1-amine has been found to have potential applications in scientific research, particularly in the study of histamine receptors and the central nervous system. 4-(2-Methylthiazol-4-yl)butan-1-amine has been used as a ligand for the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. 4-(2-Methylthiazol-4-yl)butan-1-amine has also been found to have effects on the release of dopamine and other neurotransmitters, making it a potential tool for studying the mechanisms of neurotransmitter release and regulation.

properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-7-10-8(6-11-7)4-2-3-5-9/h6H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAOEJJYVANTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734828
Record name 4-(2-Methyl-1,3-thiazol-4-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylthiazol-4-yl)butan-1-amine

CAS RN

325491-81-4
Record name 4-(2-Methyl-1,3-thiazol-4-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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